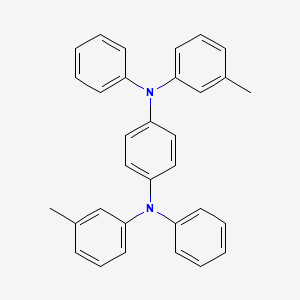

N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine

Description

N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine (abbreviated here for clarity as DPDT-PD) is a tetraaryl-substituted phenylenediamine derivative characterized by two phenyl and two m-tolyl (meta-methylphenyl) groups attached to the 1,4-phenylenediamine backbone. This compound is primarily utilized in organic electronics, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) . Its molecular structure facilitates efficient charge transport due to the extended π-conjugation and electron-donating methyl groups on the m-tolyl substituents, which enhance solubility and film-forming properties .

DPDT-PD exhibits a glass transition temperature (Tg) above 100°C, ensuring thermal stability in device fabrication . In OLED applications, its performance is thickness-dependent: thinner layers (e.g., 5 nm) yield higher current density (8.94× higher than 50 nm layers at 10 V), while thicker layers (50 nm) improve current efficiency (0.993 cd/A vs. 0.148 cd/A for 5 nm) due to balanced carrier injection .

Properties

IUPAC Name |

1-N,4-N-bis(3-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N2/c1-25-11-9-17-31(23-25)33(27-13-5-3-6-14-27)29-19-21-30(22-20-29)34(28-15-7-4-8-16-28)32-18-10-12-26(2)24-32/h3-24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZXDJMNYGRYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine typically involves the reaction of N,N’-diphenylbenzidine with m-toluidine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 150°C to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or sublimation .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Materials Science

DMTD is primarily used as a rubber antioxidant . It helps in preventing the degradation of rubber materials caused by heat, light, and ozone exposure. The compound acts by scavenging free radicals generated during the aging process of rubber products.

- Case Study : In a study examining the effectiveness of various antioxidants in rubber formulations, DMTD was found to significantly improve the thermal stability and longevity of rubber products compared to formulations without antioxidants .

Organic Synthesis

DMTD serves as an important intermediate in organic synthesis. It is utilized in the production of various dyes, pigments, and pharmaceuticals.

- Synthesis Pathways : DMTD can be synthesized through the reaction of diphenylamine with m-toluidine under controlled conditions. This method has been optimized for yield and purity, making it a reliable source for industrial applications .

Electronics

In the electronics sector, DMTD is being explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials. Its properties as a hole transport material make it suitable for enhancing the performance of OLED devices.

- Research Findings : Recent studies have indicated that DMTD can improve the efficiency and stability of OLEDs when used as a dopant or host material .

Comparative Analysis of Antioxidants in Rubber

| Antioxidant | Type | Effectiveness | Application |

|---|---|---|---|

| DMTD | Phenolic | High | Rubber products |

| BHT | Synthetic | Moderate | Food packaging |

| TBHQ | Synthetic | High | Edible oils |

Mechanism of Action

The mechanism by which N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine exerts its effects is primarily related to its ability to transport holes in electronic devices. The compound facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of devices like OLEDs. The molecular targets and pathways involved include the interaction with the electronic states of the material, promoting charge transfer and reducing energy barriers .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of DPDT-PD and Analogues

Thermal and Electronic Properties

Table 2: Thermal and Electronic Performance

Key Observations :

- DPDT-PD and PDA exhibit higher Tg values (>100°C) compared to DPPD, making them suitable for high-temperature device processing .

- PDA demonstrates superior hole mobility (~10⁻³ cm²/Vs) due to its planar p-tolyl groups, which enhance π-stacking .

- β-NPP ’s naphthyl groups introduce steric hindrance, reducing solubility and charge mobility compared to DPDT-PD .

Application-Specific Performance

Table 3: OLED Performance Metrics

Insights :

- DPDT-PD shows a trade-off between thickness and efficiency: thinner layers prioritize current density, while thicker layers optimize efficiency .

Biological Activity

N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine, commonly referred to as DMTDA, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of DMTDA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DMTDA is a member of the phenylenediamine family, characterized by its two diphenyl and di(m-tolyl) substituents. The molecular formula is , and it has a molecular weight of 336.44 g/mol. Its structure contributes to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

DMTDA exhibits several biological activities primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals, which play a significant role in oxidative stress-related diseases. The compound's ability to donate electrons makes it effective in neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Antioxidant Activity

A study demonstrated that DMTDA effectively reduced lipid peroxidation in cellular membranes, indicating its potential as a protective agent against oxidative stress. This property is crucial in various pathological conditions, including cancer and neurodegenerative diseases.

Cytotoxicity and Antitumor Effects

Research indicates that DMTDA may possess cytotoxic effects on certain cancer cell lines. In vitro studies have shown that DMTDA can induce apoptosis in human cancer cells by activating the caspase pathway. The compound's mechanism involves the generation of ROS, leading to mitochondrial dysfunction and subsequent cell death.

Case Studies

- Antioxidant Efficacy : In a controlled study involving human fibroblast cells, treatment with DMTDA resulted in a significant decrease in intracellular ROS levels compared to untreated controls. This suggests that DMTDA can enhance cellular antioxidant defenses.

- Cytotoxicity in Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that DMTDA exhibited selective cytotoxicity against MCF-7 breast cancer cells at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating a promising therapeutic window for further exploration.

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.